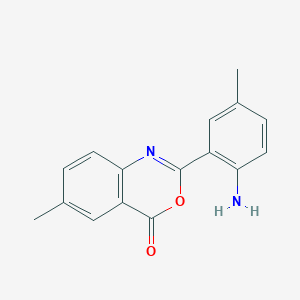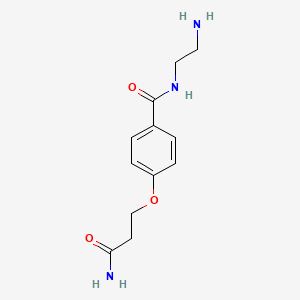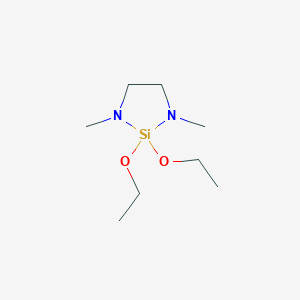
2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. For instance, the reaction of 2-amino-5-methylphenol with methyl isocyanate can lead to the formation of the desired benzoxazinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are often used to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazinone core to benzoxazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzoxazinone core.
Scientific Research Applications
2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylphenyl)phosphonic Acid: Similar in structure but contains a phosphonic acid group.
2-Amino-5-methylphenyl)(phenyl)methanol: Contains a phenylmethanol group instead of the benzoxazinone core.
Uniqueness
2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications in research and industry.
Properties
CAS No. |
918814-32-1 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(2-amino-5-methylphenyl)-6-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-9-3-5-13(17)11(7-9)15-18-14-6-4-10(2)8-12(14)16(19)20-15/h3-8H,17H2,1-2H3 |
InChI Key |
HRVIHSVUWBPUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NC3=C(C=C(C=C3)C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)

![4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B12614640.png)
![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)




![6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12614673.png)
![1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12614678.png)

